molecular formula C17H15Br3N2O5 B11560297 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11560297
M. Wt: 567.0 g/mol
InChI Key: WAVLJFPQWLGPRR-QPSGOUHRSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound characterized by the presence of multiple bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 2-bromo-4-methoxyphenol with acetohydrazide in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and methoxy groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of bromine and methoxy groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H15Br3N2O5

Molecular Weight

567.0 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H15Br3N2O5/c1-25-10-3-4-13(11(18)6-10)27-8-14(23)22-21-7-9-5-12(19)17(26-2)15(20)16(9)24/h3-7,24H,8H2,1-2H3,(H,22,23)/b21-7+

InChI Key

WAVLJFPQWLGPRR-QPSGOUHRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)OC)Br)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)OC)Br)Br

Origin of Product

United States

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